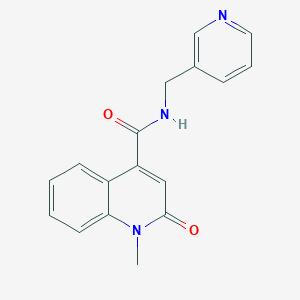

1-methyl-2-oxo-N-(3-pyridylmethyl)-1,2-dihydro-4-quinolinecarboxamide

Description

1-Methyl-2-oxo-N-(3-pyridylmethyl)-1,2-dihydro-4-quinolinecarboxamide is a synthetic quinoline derivative characterized by a 1,2-dihydroquinoline core with a methyl group at position 1, a ketone group at position 2, and a carboxamide substituent at position 2. The amide nitrogen is further substituted with a 3-pyridylmethyl group. Its structure combines a planar quinoline ring with a partially saturated dihydro moiety, conferring unique electronic and steric properties that influence receptor binding and metabolic stability.

Properties

Molecular Formula |

C17H15N3O2 |

|---|---|

Molecular Weight |

293.32 g/mol |

IUPAC Name |

1-methyl-2-oxo-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C17H15N3O2/c1-20-15-7-3-2-6-13(15)14(9-16(20)21)17(22)19-11-12-5-4-8-18-10-12/h2-10H,11H2,1H3,(H,19,22) |

InChI Key |

XPGDVFGVOROEKQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NCC3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-N-(3-pyridylmethyl)-1,2-dihydro-4-quinolinecarboxamide typically involves multi-step organic synthesis. One common approach is to start with the quinoline core and introduce the various substituents through a series of reactions. For example, the synthesis may begin with the formation of the quinoline ring through a Skraup synthesis, followed by the introduction of the pyridylmethyl group via a Friedländer reaction. The carboxamide group can be introduced through an amide coupling reaction using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification methods to ensure the final product’s purity. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxo-N-(3-pyridylmethyl)-1,2-dihydro-4-quinolinecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction could yield dihydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties.

Scientific Research Applications

1-methyl-2-oxo-N-(3-pyridylmethyl)-1,2-dihydro-4-quinolinecarboxamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-N-(3-pyridylmethyl)-1,2-dihydro-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison of Selected Analogs

Research Findings and Implications

- Structure-Activity Relationships (SAR) : The 3-pyridylmethyl group in the target compound may enhance blood-brain barrier penetration compared to bulkier substituents (e.g., adamantyl in ) .

- Synthetic Challenges : Alkylation at position 1 (e.g., methyl vs. pentyl in ) requires precise control to avoid byproducts, as seen in the synthesis of 1-pentyl analogs .

- Polymorphism: demonstrates that polymorphic forms of quinolinecarboxamides can drastically alter bioactivity, suggesting the need for crystallographic characterization of the target compound .

Biological Activity

1-Methyl-2-oxo-N-(3-pyridylmethyl)-1,2-dihydro-4-quinolinecarboxamide is a compound belonging to the quinoline family, known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to detail the biological activity of this specific compound, supported by relevant research findings, case studies, and data tables.

- Molecular Formula : C13H12N2O2

- Molecular Weight : 232.25 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. A study evaluating various quinoline compounds demonstrated that they could inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study :

In vitro studies showed that this compound displayed potent activity against several cancer cell lines. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These results suggest that the compound may inhibit tumor growth effectively.

Anti-inflammatory Activity

Quinoline derivatives are also recognized for their anti-inflammatory effects. The compound was tested for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.

Research Findings :

The compound demonstrated a significant reduction in NO levels:

| Treatment Concentration (µM) | NO Production Inhibition (%) |

|---|---|

| 5 | 30 |

| 10 | 50 |

| 20 | 75 |

This inhibition is indicative of its potential use in treating inflammatory diseases.

The mechanism through which this compound exerts its biological effects involves:

- Inhibition of Sirtuins : Studies suggest that quinoline derivatives may inhibit sirtuin proteins, which are involved in cellular regulation and metabolism.

- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of COX Enzymes : It has been observed to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.